Tert-butyl 3-(4-amino-3-methylpyridin-2-yl)benzoate

Description

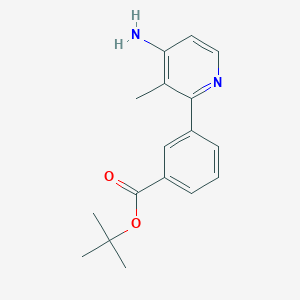

Tert-butyl 3-(4-amino-3-methylpyridin-2-yl)benzoate (CAS 1083057-14-0) is a substituted benzoate ester featuring a tert-butyl ester group and a 4-amino-3-methylpyridin-2-yl moiety at the 3-position of the benzene ring. This compound is structurally characterized by its pyridine ring with an amino group at the 4-position and a methyl group at the 3-position, conferring unique electronic and steric properties. It is frequently utilized in pharmaceutical and agrochemical research as a building block for synthesizing complex heterocycles .

Properties

IUPAC Name |

tert-butyl 3-(4-amino-3-methylpyridin-2-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-14(18)8-9-19-15(11)12-6-5-7-13(10-12)16(20)21-17(2,3)4/h5-10H,1-4H3,(H2,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIANHHXNFHFEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C2=CC(=CC=C2)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-amino-3-methylpyridin-2-yl)benzoate typically involves the esterification of 3-(4-amino-3-methylpyridin-2-yl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems for reagent addition and temperature control can further enhance the reproducibility and safety of the process.

Types of Reactions:

Oxidation: The amino group in the pyridine ring can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Tert-butyl 3-(4-amino-3-methylpyridin-2-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-amino-3-methylpyridin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group in the pyridine ring can form hydrogen bonds with active site residues, while the ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The tert-butyl benzoate scaffold is versatile, with modifications to the aromatic ring significantly altering physicochemical and biological properties. Below is a comparison with key analogs:

Physicochemical and Functional Properties

- Hydrogen Bonding: The amino group in the target compound can form N–H∙∙∙O/N bonds, influencing crystal packing and solubility, unlike non-amino analogs (e.g., Analog 1) .

- Electronic Effects: Electron-donating groups (e.g., amino in the target, methoxy in Analog 3) increase electron density on the aromatic ring, affecting reactivity in electrophilic substitution.

Biological Activity

Tert-butyl 3-(4-amino-3-methylpyridin-2-yl)benzoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H20N2O2

- Molecular Weight : 284.36 g/mol

- CAS Number : 2436676-17-2

The compound features a tert-butyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-amino-3-methylpyridin-2-yl group. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

The mechanism of action for this compound primarily involves its ability to interact with specific enzymes or receptors. The amino group in the pyridine ring can participate in hydrogen bonding with active site residues of target proteins, enhancing binding affinity and specificity. Additionally, the ester group increases lipophilicity, facilitating cellular uptake and bioavailability .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including MCF cells. The compound's effectiveness was assessed using flow cytometry, revealing that it accelerates cell death in a dose-dependent manner . Furthermore, animal studies have shown that it suppresses tumor growth in mice models .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl 4-aminobenzoate | Lacks pyridine ring | Moderate anti-inflammatory activity |

| Tert-butyl 3-(4-hydroxy-3-methylpyridin-2-yl)benzoate | Hydroxyl group instead of amino | Lower anticancer efficacy than tert-butyl 3-(4-amino...) |

| Tert-butyl 3-(4-amino-2-methylpyridin-3-yl)benzoate | Isomeric compound | Similar anticancer properties but different potency |

This table illustrates how structural variations influence the biological activity of related compounds.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study evaluated the effects of this compound on various cancer cell lines. The results indicated an IC50 value of approximately 25.72 μM against MCF cells, suggesting effective cytotoxicity compared to standard chemotherapeutics .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers, supporting its potential therapeutic use in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.